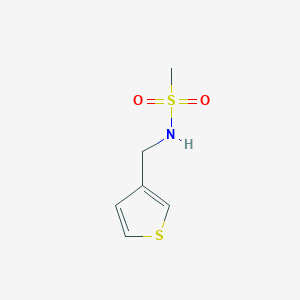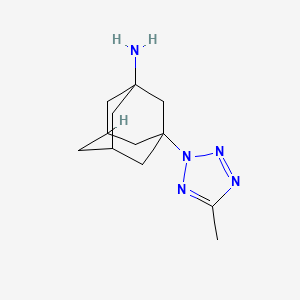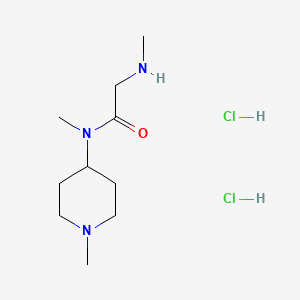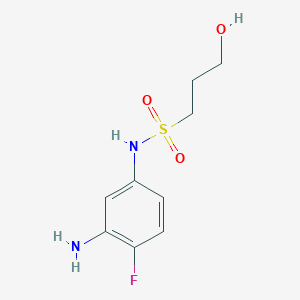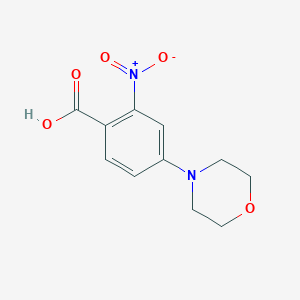![molecular formula C15H14N2O2 B1420264 3-[(4-甲氧基苯基)氨基]-1,3-二氢-2H-吲哚-2-酮 CAS No. 1099622-05-5](/img/structure/B1420264.png)
3-[(4-甲氧基苯基)氨基]-1,3-二氢-2H-吲哚-2-酮
描述
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
The primary target of the compound 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules are involved in a wide variety of cellular activities such as maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
The compound interacts with tubulin and disrupts its polymerization . This disruption affects the formation and stability of microtubules, which are essential for cell division and intracellular transport . The compound’s interaction with tubulin can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, disrupting the mitotic spindle formation during cell division . This disruption can lead to cell cycle arrest at the G2/M phase and trigger apoptosis, the programmed cell death .
Result of Action
The compound’s action on tubulin leads to disruption of microtubule dynamics, causing cell cycle arrest and triggering apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells .
生化分析
Biochemical Properties
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various signaling pathways. The compound’s interaction with proteins often involves binding to active sites or allosteric sites, leading to conformational changes that affect protein function. Additionally, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one can interact with nucleic acids, potentially influencing gene expression and DNA repair mechanisms .
Cellular Effects
The effects of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The compound can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in gene expression and cellular metabolism. In various cell types, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one has been observed to induce cell cycle arrest, promote apoptosis, and alter metabolic fluxes, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events critical for signal transduction. Additionally, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and promoting tissue repair. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one can affect metabolic fluxes and alter the levels of key metabolites in various tissues .
Transport and Distribution
Within cells and tissues, 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to these compartments. The localization of 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one within these organelles influences its interactions with biomolecules and its overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-methoxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4 to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nitro compounds, in the presence of catalysts like iron or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
相似化合物的比较
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 3-amino-4-methoxyacetanilide
Uniqueness
Compared to similar compounds, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one stands out due to its indole core, which imparts unique biological activities. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
3-(4-methoxyanilino)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCRSMGSNYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



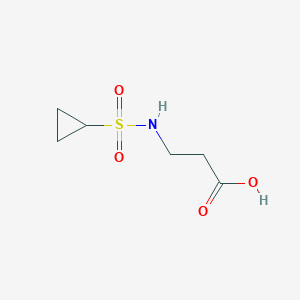
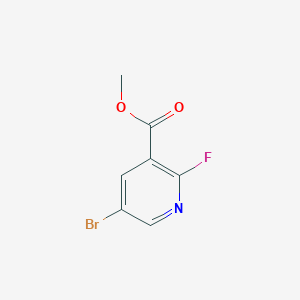
![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)
![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)
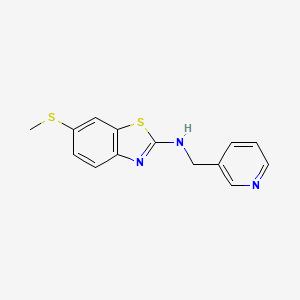
![2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
